molecular formula C18H19F2N B8805041 1-[Bis(4-fluorophenyl)methyl]piperidine CAS No. 252644-60-3

1-[Bis(4-fluorophenyl)methyl]piperidine

Cat. No.: B8805041
CAS No.: 252644-60-3
M. Wt: 287.3 g/mol
InChI Key: WTOSWPBNFCJVHA-UHFFFAOYSA-N
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Description

1-[Bis(4-fluorophenyl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a bis-(4-fluorophenyl)methyl group. This compound is known for its applications in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperidine typically involves the reaction of piperidine with bis-(4-fluorophenyl)methanol under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with piperidine to form the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[Bis(4-fluorophenyl)methyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-[Bis(4-fluorophenyl)methyl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[Bis(4-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets, such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, thereby exerting its pharmacological effects. Additionally, it may interact with other receptors, such as serotonin and dopamine receptors, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Bis(4-fluorophenyl)methyl]piperidine is unique due to its specific substitution pattern and its ability to interact with multiple molecular targets. This makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

CAS No.

252644-60-3

Molecular Formula

C18H19F2N

Molecular Weight

287.3 g/mol

IUPAC Name

1-[bis(4-fluorophenyl)methyl]piperidine

InChI

InChI=1S/C18H19F2N/c19-16-8-4-14(5-9-16)18(21-12-2-1-3-13-21)15-6-10-17(20)11-7-15/h4-11,18H,1-3,12-13H2

InChI Key

WTOSWPBNFCJVHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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